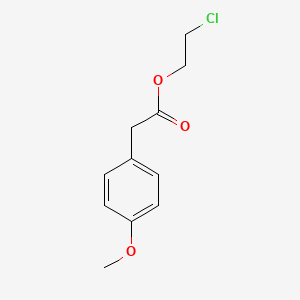
2-Chloroethyl (4-methoxyphenyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloroethyl (4-methoxyphenyl)acetate is an organic compound with the molecular formula C10H11ClO3 It is a derivative of phenyl acetate, where the phenyl ring is substituted with a methoxy group at the para position and an ethyl group bearing a chloro substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroethyl (4-methoxyphenyl)acetate can be achieved through several methods. One common approach involves the esterification of 4-methoxyphenylacetic acid with 2-chloroethanol in the presence of a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants.
Another method involves the reaction of 4-methoxyphenylacetyl chloride with 2-chloroethanol in the presence of a base such as pyridine or triethylamine. This method is advantageous as it avoids the need for strong acids and can be performed at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.
化学反应分析
Types of Reactions
2-Chloroethyl (4-methoxyphenyl)acetate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by various nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted derivatives.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-methoxyphenylacetic acid and 2-chloroethanol.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Hydrolysis: Acidic conditions using hydrochloric acid or sulfuric acid; basic conditions using sodium hydroxide or potassium hydroxide.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products
Nucleophilic Substitution: Substituted derivatives such as 2-azidoethyl (4-methoxyphenyl)acetate, 2-thioethyl (4-methoxyphenyl)acetate, etc.
Hydrolysis: 4-Methoxyphenylacetic acid and 2-chloroethanol.
Oxidation: 4-Hydroxyphenylacetic acid derivatives.
科学研究应用
2-Chloroethyl (4-methoxyphenyl)acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biological Studies: The compound can be used to study the effects of ester derivatives on biological systems, including enzyme interactions and metabolic pathways.
Material Science: It is used in the development of novel polymers and materials with specific properties such as biodegradability and thermal stability.
Medicinal Chemistry: The compound is investigated for its potential as a prodrug, where the ester bond can be hydrolyzed in vivo to release active pharmaceutical ingredients.
作用机制
The mechanism of action of 2-Chloroethyl (4-methoxyphenyl)acetate involves its interaction with various molecular targets depending on the context of its use. In nucleophilic substitution reactions, the chloro group acts as a leaving group, allowing nucleophiles to attack the electrophilic carbon. In biological systems, the ester bond can be hydrolyzed by esterases, releasing 4-methoxyphenylacetic acid and 2-chloroethanol, which may further interact with cellular components.
相似化合物的比较
2-Chloroethyl (4-methoxyphenyl)acetate can be compared with similar compounds such as:
2-Chloroethyl (4-hydroxyphenyl)acetate: Similar structure but with a hydroxyl group instead of a methoxy group, leading to different reactivity and biological activity.
2-Bromoethyl (4-methoxyphenyl)acetate: Bromine instead of chlorine, which may affect the rate of nucleophilic substitution reactions due to the difference in leaving group ability.
2-Chloroethyl (4-methylphenyl)acetate: Methyl group instead of methoxy, affecting the compound’s polarity and solubility.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
91552-47-5 |
|---|---|
分子式 |
C11H13ClO3 |
分子量 |
228.67 g/mol |
IUPAC 名称 |
2-chloroethyl 2-(4-methoxyphenyl)acetate |
InChI |
InChI=1S/C11H13ClO3/c1-14-10-4-2-9(3-5-10)8-11(13)15-7-6-12/h2-5H,6-8H2,1H3 |
InChI 键 |
KFLORGITLNEWNE-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)CC(=O)OCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


acetic acid](/img/structure/B14370606.png)

![2,2'-{[3-(Nonyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14370613.png)
![4-[(E)-(5-Methyl-1,3,4-thiadiazol-2-yl)diazenyl]-N-phenylaniline](/img/structure/B14370624.png)
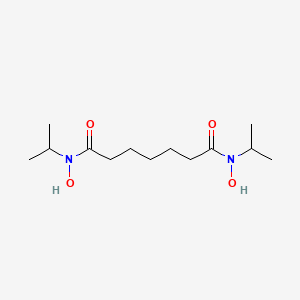
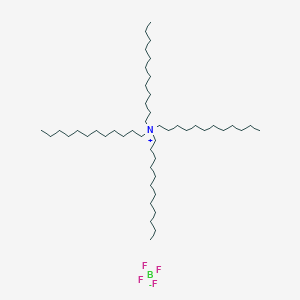
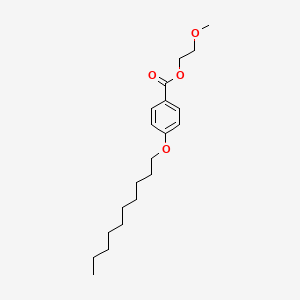

![9-Oxabicyclo[6.1.0]non-4-en-3-ol](/img/structure/B14370658.png)
![Diethyl 2-[(benzenesulfonyl)amino]but-2-enedioate](/img/structure/B14370665.png)
![N~1~,N~2~-Bis[(dimethylamino)methyl]ethanediamide](/img/structure/B14370673.png)
![2-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B14370681.png)
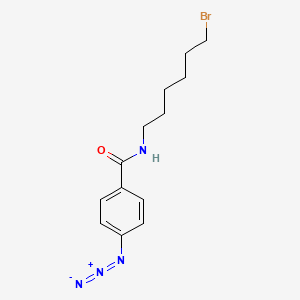
![4-Ethoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14370696.png)
